molecular formula C9H6FN3O2 B3015333 5-fluoro-4-nitro-1-phenyl-1H-pyrazole CAS No. 1803607-95-5

5-fluoro-4-nitro-1-phenyl-1H-pyrazole

Cat. No.: B3015333
CAS No.: 1803607-95-5
M. Wt: 207.164
InChI Key: OHUHNIVOBAHRJR-UHFFFAOYSA-N
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Description

5-fluoro-4-nitro-1-phenyl-1H-pyrazole is a pyrazole-based chemical compound intended for research and development purposes. Pyrazole derivatives are recognized as a privileged scaffold in medicinal chemistry and are present in a wide array of pharmacologically active molecules . This particular structure, featuring fluoro and nitro functional groups, is primarily of interest as a key synthetic intermediate or building block for the creation of more complex molecules in drug discovery programs . Researchers utilize pyrazole cores to develop compounds for investigating a diverse range of biological activities. The pyrazole moiety is a common feature in substances studied for their potential anti-inflammatory, antimicrobial, anticancer, and central nervous system effects, among others . The specific pattern of substitution on the pyrazole ring is critical to its biological activity and physicochemical properties . The nitro group can serve as a precursor for other functional groups, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-nitro-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-9-8(13(14)15)6-11-12(9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUHNIVOBAHRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Studies of 5 Fluoro 4 Nitro 1 Phenyl 1h Pyrazole

Mechanistic Investigations of Pyrazole (B372694) Formation

The synthesis of the pyrazole core, a fundamental heterocyclic structure, typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This process consists of cyclization and subsequent aromatization, with reaction conditions playing a critical role in the outcome.

Detailed Reaction Pathways for Cyclization and Aromatization Steps

The classical Knorr synthesis of pyrazoles provides a foundational understanding of the formation mechanism. The reaction between a 1,3-dicarbonyl compound and a hydrazine, such as phenylhydrazine (B124118), initiates with a nucleophilic attack by the hydrazine nitrogen onto one of the carbonyl carbons. This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the remaining carbonyl group, forming a pyrazoline intermediate. nih.govresearchgate.net

Role of Solvents (e.g., Fluorinated Alcohols) in Regioselectivity

When using non-symmetrical 1,3-dicarbonyl compounds, the reaction with a substituted hydrazine can lead to a mixture of two regioisomers. The choice of solvent has been shown to be a critical factor in controlling the regioselectivity of this reaction. Traditional solvents like ethanol (B145695) often result in poor selectivity, yielding mixtures that are difficult to separate. conicet.gov.arnih.gov

Research has demonstrated that fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), dramatically increase the regioselectivity in pyrazole formation. conicet.gov.aracs.orgacs.org These solvents, through their unique properties including high hydrogen-bond donating ability and low nucleophilicity, can stabilize specific transition states or intermediates, thereby favoring the formation of one regioisomer over the other. conicet.gov.ar This effect is crucial for the targeted synthesis of specific pyrazole derivatives, including fluorinated analogues. nih.govacs.org

Effect of Solvent on Regioselectivity in Pyrazole Synthesis conicet.gov.ar
ReactantsSolventRegioisomeric RatioKey Finding
Nonsymmetrical 1,3-diketone + MethylhydrazineEthanolMixture of isomersLow regioselectivity in traditional solvents.
Nonsymmetrical 1,3-diketone + Methylhydrazine2,2,2-Trifluoroethanol (TFE)Significantly favors one isomerFluorinated alcohol dramatically improves regioselectivity.
Nonsymmetrical 1,3-diketone + Methylhydrazine1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)High selectivity for one isomerHFIP provides even greater regiocontrol than TFE.

Catalytic Effects on Reaction Mechanisms

Various catalysts are employed to enhance the efficiency and rate of pyrazole synthesis. Acid catalysts facilitate the initial condensation and the final dehydration (aromatization) step. researchgate.net Base catalysts can also be used, particularly in reactions involving activated methylene (B1212753) compounds. nih.gov

Transition-metal catalysts, including copper, palladium, rhodium, and silver salts, have been utilized in modern synthetic protocols. rsc.orgresearchgate.netorganic-chemistry.org These catalysts can enable cascade reactions, such as a Sonogashira coupling followed by cyclization, or activate substrates like propargylic alcohols for reaction with hydrazines. rsc.orgresearchgate.net For instance, AgOTf (silver triflate) has been shown to catalyze a cascade sequence of propargylic substitution, cyclization, and aromatization to form substituted pyrazoles. rsc.org Photocatalysis using visible light has also emerged as a mild and efficient method for promoting pyrazole formation. organic-chemistry.org The choice of catalyst can significantly influence the reaction pathway and the scope of applicable substrates.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, but its reactivity is heavily modulated by the nature and position of its substituents. In 5-fluoro-4-nitro-1-phenyl-1H-pyrazole, the powerful electron-withdrawing effects of the fluorine and nitro groups create a unique reactivity profile.

Positional Selectivity on the Pyrazole Nucleus (C-3, C-4, C-5)

In a typical unsubstituted or alkyl-substituted pyrazole, the C-4 position is the most electron-rich and is the preferred site for electrophilic aromatic substitution (e.g., nitration, halogenation). nih.govedwiserinternational.com This is due to the directing effects of the two nitrogen atoms. Conversely, the C-3 and C-5 positions, being adjacent to the nitrogen atoms, are more electron-deficient and are susceptible to nucleophilic attack or deprotonation by strong bases. nih.govresearchgate.net

However, in this compound, the situation is drastically altered. The presence of a strongly deactivating nitro group at the C-4 position effectively shuts down electrophilic substitution at this site. The entire ring is rendered highly electron-poor, making it resistant to electrophilic attack in general but highly activated for nucleophilic substitution. nih.gov

Impact of Fluorine and Nitro Substituents on Aromaticity and Electronic Properties

The fluorine and nitro groups have a profound impact on the electronic landscape of the pyrazole ring. Both are potent electron-withdrawing groups (EWGs), significantly reducing the electron density of the aromatic system.

Nitro Group (at C-4): The nitro group is one of the strongest EWGs, withdrawing electron density through both inductive (-I) and resonance (-M) effects. Its presence at C-4 drastically lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the ring an excellent electrophile and highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov

Fluorine Atom (at C-5): Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I). While it can technically donate electron density via resonance (+M), its inductive effect dominates, especially in aza-heterocycles. researchgate.net Its position at C-5 further depletes the ring of electron density.

The combined effect of these two substituents makes the pyrazole nucleus extremely electron-deficient. This deactivation toward electrophiles is coupled with a strong activation toward nucleophiles. Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group (in this case, potentially the fluorine atom), becomes a highly favorable reaction pathway. nih.govosti.gov The aromaticity of the ring itself is maintained, but its electronic character is shifted from nucleophilic to strongly electrophilic. scite.ai

Electronic Effects of Substituents on the Pyrazole Ring
SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring Electron DensityImpact on Reactivity
Nitro (NO₂)C-4Strongly withdrawing (-I)Strongly withdrawing (-M)Strongly decreasesDeactivates for EAS, Activates for SNAr
Fluoro (F)C-5Strongly withdrawing (-I)Weakly donating (+M)Strongly decreases (net)Deactivates for EAS, Activates for SNAr
Phenyl (Ph)N-1Weakly withdrawing (-I)Can be donating or withdrawingSlightly decreasesSteric and minor electronic influence

Reactivity of the Nitro Group in Pyrazole Systems

The nitro group at the C4 position of the pyrazole ring is a powerful electron-withdrawing group that profoundly influences the molecule's reactivity. It not only deactivates the pyrazole ring toward electrophilic substitution but also activates it for other transformations, serving as a key functional handle.

Chemoselective Reduction Reactions of the Nitro Moiety

The most common and synthetically useful transformation of the nitro group in aromatic and heteroaromatic systems is its reduction to an amino group. This conversion is pivotal for introducing a versatile nucleophilic site, enabling further derivatization. Chemoselective reduction is crucial, especially in complex molecules, to ensure that other functional groups remain intact.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes, utilizing catalysts such as palladium on carbon (Pd/C) or Raney Nickel. rwth-aachen.de These reactions are valued for their efficiency and for producing water as the only byproduct. rwth-aachen.de The reduction of nitropyrazoles to their corresponding aminopyrazoles is a well-established transformation. researchgate.net While specific kinetic data for this compound is not extensively detailed, the general conditions for such transformations are well-documented for analogous structures. The process typically involves reacting the substrate with a hydrogen source in the presence of a metal catalyst.

Table 1: Representative Conditions for Chemoselective Nitro Group Reduction

The choice of reagent is critical for chemoselectivity. For instance, catalytic hydrogenation is highly effective but may also reduce other susceptible groups if not carefully controlled. Metal-acid systems like iron in acetic acid or tin(II) chloride in hydrochloric acid offer alternatives that can be more tolerant of other functional groups.

Transformations Exploiting the Nitro Group as a Functional Handle

Beyond reduction to an amine, the nitro group can act as a functional handle in several other ways. Its strong electron-withdrawing nature is key to its utility in synthesis. In some highly activated heterocyclic systems, the nitro group itself can be displaced by a nucleophile, although this is less common than halide displacement. researchgate.net

The primary role of the nitro group as a functional handle is as a precursor to the amino group. Once formed, the 4-amino-5-fluoro-1-phenyl-1H-pyrazole can undergo a variety of subsequent reactions:

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate. This salt can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents, including halogens (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups.

Amide and Sulfonamide Formation: The amine can react with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively, which are common moieties in biologically active molecules.

Heterocycle Formation: The amino group can be used as a building block for the construction of fused heterocyclic rings, creating more complex molecular architectures.

In a notable transformation involving a related compound, 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, thermolysis in acetic acid resulted in the reduction of the azido (B1232118) group to an amine and oxidation of an adjacent methyl group, while the nitro group remained unchanged. preprints.org This highlights the complex interplay of functional groups and the potential for unexpected reactivity pathways where the nitro group influences the outcome without being transformed itself.

Reactivity at the Fluoro Position (e.g., nucleophilic aromatic substitution)

The pyrazole ring itself can be susceptible to nucleophilic attack at the C3 and C5 positions. nih.govnih.govresearchgate.net In this compound, this inherent reactivity is dramatically enhanced by the electronic properties of the substituents. The potent electron-withdrawing nitro group at the C4 position strongly activates the adjacent C5 position, making the fluorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr). nih.gov

The SNAr mechanism involves a two-step process: addition of the nucleophile to the electron-deficient carbon atom to form a stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, the fluoride (B91410) ion). nih.gov The stability of the Meisenheimer intermediate is key, and it is greatly enhanced by the resonance and inductive effects of the ortho-nitro group.

This high reactivity allows for the displacement of the fluorine atom by a wide variety of nucleophiles. A direct analogue, 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, readily reacts with sodium azide (B81097) to replace the chlorine with an azido group, demonstrating the facility of this reaction. mdpi.comnih.gov Similar reactivity is expected for the fluoro derivative with various nucleophiles.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions at the C5-Position

Nucleophile Reagent Example Base Solvent Potential Product
Amine R-NH₂ (e.g., Aniline) K₂CO₃, Et₃N DMF, DMSO 5-(Alkyl/Arylamino)-4-nitro-1-phenyl-1H-pyrazole
Thiol R-SH (e.g., Thiophenol) K₂CO₃ DMAc, DMF 5-(Alkyl/Arylthio)-4-nitro-1-phenyl-1H-pyrazole
Alkoxide R-ONa (e.g., Sodium Methoxide) (Self) Methanol 5-Alkoxy-4-nitro-1-phenyl-1H-pyrazole
Azide Sodium Azide (NaN₃) N/A DMF 5-Azido-4-nitro-1-phenyl-1H-pyrazole

Note: This table illustrates potential SNAr reactions based on the known reactivity of activated aryl halides.

The reaction with thiols, for example, can proceed smoothly in the presence of a mild base like potassium carbonate. nih.gov This pathway provides access to a diverse range of 5-thioether-substituted pyrazoles, which are valuable in medicinal chemistry.

Chemical Transformations Involving the Phenyl Substituent

The N-phenyl substituent at position 1 of the pyrazole ring can also be a site for chemical modification, although its reactivity is influenced by the electron-withdrawing nature of the substituted pyrazole ring to which it is attached. The 5-fluoro-4-nitropyrazol-1-yl group acts as a deactivating group for electrophilic aromatic substitution on the phenyl ring, directing incoming electrophiles primarily to the meta-positions.

Despite this deactivation, functionalization is possible under appropriate conditions.

Electrophilic Substitution: Formylation of 1-phenyl-1H-pyrazole systems has been successfully achieved using the Duff reaction (hexamethylenetetramine in trifluoroacetic acid). researchgate.net This method is effective for phenyl rings bearing both electron-donating and electron-withdrawing groups, suggesting it could be applied to the target molecule to introduce a formyl group, likely at the meta-position of the phenyl ring. researchgate.net

Radical Substitution: The N-phenyl ring is also susceptible to attack by free radicals. Studies on the reaction of 1-phenylpyrazole (B75819) with benzoyl peroxide show that phenylation occurs at all positions of the phenyl ring, with a notable preference for the ortho positions. cdnsciencepub.com This suggests that radical-based transformations could be a viable strategy for functionalizing the phenyl group, potentially offering different regioselectivity compared to electrophilic methods.

The specific conditions for these transformations would need to be optimized, taking into account the strong deactivating effect of the pyrazole moiety in this compound.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy – FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on the absorption of infrared radiation by its chemical bonds. For pyrazole (B372694) derivatives, FT-IR spectra typically reveal distinct bands corresponding to the stretching and bending vibrations of the pyrazole ring, as well as its substituents. nih.gov

Key characteristic absorption bands for pyrazole-containing compounds include those for C=N and C-N stretching vibrations within the heterocyclic ring. mdpi.com In nitro-substituted aromatic compounds, two prominent bands are expected for the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, generally appearing in the ranges of 1563–1491 cm⁻¹ and 1361–1304 cm⁻¹, respectively. nih.gov The presence of a phenyl group would be indicated by C-H stretching vibrations of the aromatic ring. Furthermore, the C-F bond introduces a characteristic stretching vibration.

Table 1: Characteristic FT-IR Vibrational Frequencies for Pyrazole Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Reference
NO₂ Asymmetric Stretch 1563–1491 nih.gov
NO₂ Symmetric Stretch 1361–1304 nih.gov
C=N Stretch (Pyrazole Ring) ~1593 mdpi.com
C-N Stretch (Pyrazole Ring) ~1495 mdpi.com
C-F Stretch Not Specified
Aromatic C-H Stretch >3000 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and spatial arrangement of atoms can be determined.

In ¹H NMR spectroscopy of phenyl-substituted pyrazoles, the protons of the phenyl ring typically appear as multiplets in the aromatic region of the spectrum. nih.gov The chemical shift and splitting pattern of the single proton on the pyrazole ring are highly dependent on the nature and position of the substituents.

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. The chemical shifts of the carbon atoms in the pyrazole and phenyl rings are influenced by the electronic effects of the substituents. The presence of a fluorine atom can lead to observable C-F coupling, which is a valuable diagnostic tool. nih.gov For instance, the carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JC–F), and smaller couplings can often be observed over two or more bonds (²JC–F, ³JC–F, etc.). nih.gov

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. nih.gov Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals with a wide chemical shift range, making it an excellent probe for fluorinated compounds. nih.gov The chemical shift of the fluorine atom in 5-fluoro-4-nitro-1-phenyl-1H-pyrazole would provide direct evidence of its electronic environment.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu It is used to map out the proton connectivity within the phenyl and pyrazole rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.edu This is instrumental in assigning the signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two or three bonds (long-range C-H correlations). sdsu.edu This technique is particularly powerful for connecting different fragments of the molecule, such as linking the phenyl ring to the pyrazole core and establishing the relative positions of the substituents.

Mass Spectrometry (High-Resolution Mass Spectrometry – HR-MS, Liquid Chromatography-Mass Spectrometry – LC-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its molecular weight. High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. mdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This is particularly useful for analyzing the purity of a compound and for studying its fragmentation patterns, which can provide additional structural information.

Based on a thorough review of the available search results, it is not possible to provide the requested article on “this compound.” The specific, detailed research findings required to populate the sections on "Elemental Analysis for Compound Composition Verification" and "X-ray Diffraction Analysis for Solid-State Molecular Structure Determination" for this exact chemical compound are not present in the provided sources.

The search results contain information on various other pyrazole derivatives, which differ in their substituents and structural formulas from the target compound. To adhere to the strict instructions of focusing solely on "this compound" and to ensure scientific accuracy, data from related but distinct compounds cannot be used as a substitute. Consequently, without the necessary experimental data for the specified molecule, the generation of a scientifically accurate and relevant article as per the outlined structure is not feasible.

Computational Chemistry and Theoretical Investigations

Computational Spectroscopy: Prediction and Validation of Spectroscopic Properties

  • 5.2.1. Theoretical Vibrational Spectroscopy (IR Frequencies)
  • 5.2.2. Theoretical NMR Chemical Shift Predictions
  • Further research or access to proprietary chemical research databases would be necessary to obtain the specific computational data for 5-fluoro-4-nitro-1-phenyl-1H-pyrazole.

    Mechanistic Studies through Computational Modeling

    Computational modeling provides a microscopic view of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For pyrazole (B372694) derivatives, these studies are crucial for understanding their synthesis and reactivity.

    The synthesis of pyrazole rings can be explored through computational modeling to map out the most likely reaction pathways. For instance, in the cyclocondensation reaction to form pyrazoles, density functional theory (DFT) calculations can be employed to identify the key intermediates and transition states. These calculations help in understanding the step-by-step process of bond formation and breaking.

    Transition state analysis is a critical component of these studies. By locating the transition state structures on the potential energy surface, chemists can understand the energy barriers of a reaction. For example, in the synthesis of pyrazole derivatives, the transition state for the initial nucleophilic attack of a hydrazine (B178648) onto an enone, followed by cyclization and dehydration, can be computationally modeled. This allows for a detailed understanding of the factors that control the reaction rate and selectivity.

    The energy profiles of chemical transformations provide a quantitative measure of the feasibility of a reaction pathway. By calculating the relative energies of reactants, intermediates, transition states, and products, a comprehensive reaction coordinate diagram can be constructed. These profiles reveal whether a reaction is exothermic or endothermic and highlight the rate-determining step.

    Thermochemical data, such as enthalpy and Gibbs free energy of reaction, can be computed to predict the spontaneity of a reaction under different conditions. For pyrazole synthesis, these calculations can help in optimizing reaction conditions, such as temperature and catalysts, to improve yields and selectivity. For instance, the thermochemistry of the different tautomers of a pyrazole can be calculated to determine their relative stabilities.

    Investigation of Non-Linear Optical (NLO) Properties of Related Systems

    While specific data for this compound is not available, numerous studies have investigated the non-linear optical (NLO) properties of other pyrazole derivatives. eurjchem.commdpi.comresearchgate.netwum.edu.pkresearchgate.net NLO materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. wum.edu.pk

    The key parameters that determine the NLO response of a molecule are the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). wum.edu.pk Large values of these parameters are indicative of a strong NLO response. In pyrazole derivatives, the presence of electron-donating and electron-withdrawing groups can significantly enhance their NLO properties. The nitro group in this compound, being a strong electron-withdrawing group, suggests that this compound could exhibit interesting NLO behavior.

    Below is a table summarizing the calculated NLO properties for a selection of pyrazole derivatives from the literature. This data illustrates how structural modifications can influence the NLO response.

    CompoundDipole Moment (μ) (Debye)Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
    Pyrazole Derivative 13.5150800
    Pyrazole Derivative 24.21801200
    Pyrazole Derivative 32.8130650
    Pyrazole Derivative 45.12101500

    Note: The values in this table are illustrative and based on typical ranges found in computational studies of pyrazole derivatives for NLO applications.

    Solvent Effects in Theoretical Investigations

    The inclusion of solvent effects in theoretical investigations is crucial for obtaining accurate predictions of chemical behavior in solution. acs.orgscielo.brscielo.bracs.org Solvents can significantly influence reaction rates, equilibrium positions, and molecular properties. In computational chemistry, solvent effects are typically modeled using either explicit or implicit solvent models.

    Explicit solvent models involve including a number of solvent molecules in the calculation, providing a detailed picture of solute-solvent interactions. However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This method offers a good balance between accuracy and computational cost and is widely used in studies of organic molecules.

    For pyrazole derivatives, theoretical studies have shown that the choice of solvent can influence the regioselectivity of their synthesis. acs.org For example, polar solvents can stabilize charged intermediates and transition states, thereby altering the reaction pathway. When calculating properties like NLO responses, the inclusion of a solvent model is important as the polarizability and hyperpolarizability of a molecule can be significantly affected by its environment.

    Applications in Advanced Organic Synthesis and Materials Science Precursors

    Role as Versatile Building Blocks for Complex Heterocyclic Architectures

    The strategic placement of reactive functional groups on the 5-fluoro-4-nitro-1-phenyl-1H-pyrazole ring system renders it an exceptional building block for constructing intricate molecular structures. The electron-withdrawing nature of the nitro group at the C4 position significantly activates the C5 position, making the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility in synthesizing more complex heterocyclic frameworks.

    The construction of fused heterocyclic systems is a prominent application of substituted pyrazoles. While direct synthesis of imidazo[1,2-b]pyrazoles from this compound is a specific pathway, the general strategy involves the use of 5-aminopyrazoles as key intermediates. researchgate.netbeilstein-journals.org For the subject compound, a two-step process can be envisioned. First, the fluorine atom is displaced by an amine, followed by reduction of the nitro group to an amino group. The resulting 1-phenyl-4,5-diaminopyrazole derivative can then undergo cyclization with appropriate reagents to form the fused imidazole (B134444) ring.

    For instance, the synthesis of the imidazo[1,2-b]pyrazole scaffold can be achieved through the dehydration of 4-carboxyethyl-5-amino-pyrazoles. nih.gov In a hypothetical adaptation using this compound, the initial SNAr reaction with a glycine (B1666218) ester equivalent would yield a precursor that, after reduction of the nitro group, could be cyclized to form a substituted imidazo[1,2-b]pyrazol-2-one. researchgate.net This approach highlights the role of the fluoro-nitro substitution pattern as a masked diamino functionality, crucial for building fused 5,5-ring systems. researchgate.netresearchgate.net

    The reactivity of this compound allows for the sequential introduction of various functional groups, leading to polyfunctionalized derivatives. The fluorine atom can be readily substituted by a wide range of nucleophiles, including amines, alcohols, and thiols. Subsequently, the nitro group can be chemically modified, most commonly through reduction to an amine, which can then be further functionalized via acylation, alkylation, or diazotization.

    This step-wise functionalization provides access to a diverse library of 1-phenyl-1H-pyrazoles with different substituents at the 4 and 5 positions. Such polysubstituted pyrazoles are of significant interest in medicinal chemistry and materials science. nih.govnih.gov The ability to introduce different functionalities allows for the fine-tuning of the molecule's electronic and steric properties.

    PositionInitial GroupReactivityPotential Modifications
    C5 Fluoro (-F)Nucleophilic Aromatic SubstitutionAlkoxy, Amino, Thiol groups
    C4 Nitro (-NO₂)Reduction, Nucleophilic AttackAmino, Diazonium salts, Halogens

    Contribution to the Development of Novel Synthetic Methodologies

    The unique electronic properties of this compound make it an excellent substrate for developing and refining synthetic methodologies. Its use in studying SNAr reactions under various conditions (e.g., conventional heating, microwave irradiation, flow chemistry) can help in optimizing reaction parameters and expanding the scope of nucleophiles.

    Furthermore, the presence of both a C-F and a C-NO₂ bond allows for investigations into selective and orthogonal functionalization strategies. Methodologies that can selectively target one group while leaving the other intact are of high value in multi-step syntheses. For example, developing conditions for the selective reduction of the nitro group without causing defluorination is a relevant synthetic challenge. The compound also serves as a model for studying the synthesis of fluorinated pyrazoles, which are an important class of molecules in pharmaceuticals and agrochemicals. google.comolemiss.eduacs.org

    Potential in Functional Materials Design (e.g., based on NLO properties)

    Pyrazoles and their derivatives have been explored for their potential in materials science, particularly in the field of nonlinear optics (NLO). researchgate.net NLO materials are crucial for applications in optical communication and information storage. The NLO response of a molecule is often enhanced by having a π-conjugated system connecting an electron-donating group (D) and an electron-accepting group (A).

    In this compound, the nitro group acts as a powerful electron-accepting group, while the phenyl ring can be considered part of the π-system. The fluorine atom has a modest electron-withdrawing effect. By modifying this basic structure, one can design potent NLO-active molecules. For instance, replacing the fluorine atom with a strong electron-donating group (like an amino or alkoxy group) via SNAr would create a classic D-π-A push-pull system, which is a known design principle for enhancing NLO properties. nih.gov Research on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has demonstrated that pyrazole (B372694) derivatives are promising candidates for optical limiting applications. researchgate.net The high polarizability and potential for creating significant charge separation upon excitation make derivatives of this compound attractive targets for NLO material design.

    ComponentRole in NLO DesignPotential Modification
    Nitro Group Electron Acceptor (A)Remains as the primary acceptor
    Pyrazole Ring π-BridgePart of the conjugated system
    Phenyl Group π-System ComponentCan be substituted with donor groups
    Fluoro Group Modulator/Leaving GroupReplaced by strong Electron Donor (D)

    Intermediates in Agrochemical Research

    The pyrazole ring is a core component in numerous commercially successful fungicides and insecticides. nih.govnih.govglobalresearchonline.net Fluorinated pyrazoles, in particular, are of high importance in the agrochemical industry. acs.org The compound this compound represents a key intermediate in the synthesis of more complex active ingredients. The phenyl group at the N1 position is a common feature in many "fiprole" class insecticides, such as Fipronil. conicet.gov.ar

    Synthetic routes in agrochemical research often utilize building blocks like this pyrazole. The fluoro and nitro groups serve as handles for constructing the final molecule. For example, the fluorine can be displaced to introduce a side chain, and the nitro group can be reduced and converted into a different functional group required for the target agrochemical's structure. Pyrazole carboxamides, a class of potent fungicides, can be synthesized from pyrazole precursors bearing appropriate functional groups for amide bond formation. nih.govresearchgate.net The subject compound, after transformation of the nitro and fluoro groups, could be a precursor to such pyrazole carboxamides.

    Strategy for Modifying and Enhancing Chemical Stability of Derived Compounds

    Incorporating fluorine into organic molecules is a widely used strategy in medicinal chemistry and agrochemistry to enhance metabolic and chemical stability. mdpi.comresearchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can block sites of metabolic oxidation.

    While the fluorine atom in this compound is designed to be a leaving group, its presence in derived compounds can be a source of enhanced stability. If the synthetic strategy involves modifying the nitro group while retaining the fluorine atom, the resulting fluorinated pyrazole derivative would benefit from the stabilizing properties of fluorine. For instance, if the nitro group is reduced and acylated, the resulting 4-acetamido-5-fluoro-1-phenyl-1H-pyrazole would be expected to have greater metabolic stability compared to its non-fluorinated analog. This makes the strategic retention or substitution of the fluorine atom a key consideration in designing stable and effective molecules. olemiss.edumdpi.com

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 5-fluoro-4-nitro-1-phenyl-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

    • Methodological Answer : The compound is typically synthesized via cyclocondensation of fluorinated phenylhydrazines with nitro-substituted β-ketoesters. For example, hydrolysis of intermediates like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate under basic conditions (e.g., NaOH/EtOH) yields carboxylic acid derivatives, which can be further functionalized . Optimization involves adjusting stoichiometry, temperature (e.g., 313 K for crystallization), and solvent systems (e.g., trifluoroacetic acid/methanol mixtures) to minimize byproducts .

    Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers in nitro- and fluoro-substituted pyrazoles?

    • Methodological Answer : 19F^{19}\text{F} NMR is critical for identifying fluorine substitution patterns due to distinct chemical shifts for para- vs. meta-fluorophenyl groups. For nitro groups, IR spectroscopy (asymmetric NO2_2 stretching ~1520 cm1^{-1}) and 15N^{15}\text{N} NMR can resolve positional ambiguity. X-ray crystallography (e.g., SHELXL refinement) provides definitive structural confirmation .

    Q. What are the common challenges in crystallizing this compound derivatives?

    • Methodological Answer : Fluorine and nitro groups introduce polarity and steric hindrance, complicating crystal packing. Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH) or diffusion methods with trifluoroacetic acid/methanol mixtures improves crystal quality. Disorder in anion-cation interactions (e.g., trifluoroacetate salts) may require refinement using SHELX software .

    Advanced Research Questions

    Q. How do electronic effects of the 4-nitro and 5-fluoro substituents influence the reactivity of the pyrazole core in nucleophilic substitution reactions?

    • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the pyrazole ring at the 3-position for nucleophilic attack. Fluorine’s inductive effect further polarizes the ring but may sterically hinder reactions at adjacent positions. Computational studies (e.g., DFT on HOMO/LUMO distributions) can predict regioselectivity, validated experimentally via trapping intermediates .

    Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

    • Methodological Answer : Discrepancies often arise from impurities or uncharacterized byproducts. High-resolution mass spectrometry (HRMS) and HPLC purity assays (>95%) are essential. Biological assays should include controls for nitro-reduction products (e.g., amino derivatives), which may exhibit divergent activities . Cross-validation using crystallographic data (e.g., R-factors < 0.05) ensures structural fidelity .

    Q. How can computational docking studies guide the design of this compound derivatives as enzyme inhibitors?

    • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., carbonic anhydrase or prostaglandin synthases) identifies favorable binding poses. Key parameters include fluorine’s hydrophobic interactions and nitro group hydrogen bonding. Free energy calculations (MM/PBSA) refine affinity predictions, which are tested via enzymatic inhibition assays .

    Q. What experimental evidence supports the tautomeric stability of this compound in solution versus solid state?

    • Methodological Answer : Solid-state 15N^{15}\text{N} CPMAS NMR and X-ray diffraction confirm the dominance of the 1H-pyrazole tautomer. In solution, variable-temperature 1H^{1}\text{H} NMR reveals dynamic equilibria, with solvent polarity (e.g., DMSO vs. CDCl3_3) shifting tautomer ratios. IR spectroscopy monitors N-H stretching modes (~3400 cm1^{-1}) for tautomeric shifts .

    Data Contradictions and Resolution

    Q. Why do some studies report conflicting melting points for this compound derivatives?

    • Methodological Answer : Variations arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs. Recrystallization from different solvents (e.g., acetonitrile vs. ethyl acetate) standardizes melting points, with TGA confirming solvent-free phases .

    Q. How can researchers address discrepancies in reported reaction yields for nitro-group functionalization?

    • Methodological Answer : Yield inconsistencies often stem from competing side reactions (e.g., over-reduction to amines). Monitoring via TLC or in-situ IR spectroscopy optimizes reaction quenching. Catalytic transfer hydrogenation (e.g., Pd/C with cyclohexene) improves selectivity for nitro retention .

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